molecular formula C13H17FO2 B2377618 2-(4-Fluoro-3-methylphenyl)-3,3-dimethylbutanoic acid CAS No. 2551119-79-8

2-(4-Fluoro-3-methylphenyl)-3,3-dimethylbutanoic acid

Cat. No.: B2377618
CAS No.: 2551119-79-8
M. Wt: 224.275
InChI Key: PHUSMJRHAOFOIV-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)-3,3-dimethylbutanoic acid is an organic compound characterized by the presence of a fluoro-substituted phenyl ring and a butanoic acid moiety

Properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO2/c1-8-7-9(5-6-10(8)14)11(12(15)16)13(2,3)4/h5-7,11H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUSMJRHAOFOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)O)C(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methylphenyl)-3,3-dimethylbutanoic acid typically involves the use of starting materials such as 4-fluoro-3-methylphenylboronic acid. The synthetic route may include steps such as Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction conditions for Suzuki-Miyaura coupling generally involve the use of palladium catalysts, base, and appropriate solvents under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylphenyl)-3,3-dimethylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Pharmaceutical Applications

Cancer Treatment

One of the most notable applications of 2-(4-Fluoro-3-methylphenyl)-3,3-dimethylbutanoic acid is its role as a Raf inhibitor. Raf proteins are part of the Ras/Raf/MEK/MAPK signaling pathway, which is crucial in cell division and survival. Dysregulation of this pathway is implicated in several cancers, including:

  • Acute Myelogenous Leukemia (AML)
  • Chronic Myelogenous Leukemia (CML)
  • Chronic Lymphoblastic Leukemia (CLL)
  • Ovarian Cancer
  • Melanoma
  • Non-Small Cell Lung Cancer
  • Colorectal Cancer
  • Pancreatic Cancer
  • Prostate Cancer
  • Liver Cancer
  • Thyroid Cancer

Research indicates that administering this compound can inhibit the activity of Raf proteins, thereby blocking cancer cell proliferation and inducing apoptosis in these cancer types .

Synthetic Chemistry Applications

Intermediate for Synthesis

This compound serves as an important intermediate in the synthesis of various chemical compounds. Its structure allows for modifications that lead to the development of new pharmaceuticals and agrochemicals. For example, it can be utilized to synthesize insecticides, fungicides, and herbicides by modifying its functional groups to enhance biological activity .

Case Studies

Case Study 1: Inhibition of Raf Kinase

In a study focusing on the inhibition of Raf kinase using compounds similar to this compound, researchers demonstrated that these compounds effectively reduced tumor growth in animal models of melanoma and colorectal cancer. The study highlighted the compound's ability to selectively target cancer cells while sparing normal cells, showcasing its potential for therapeutic use .

Case Study 2: Synthesis of New Agrochemicals

Another case study involved the synthesis of novel agrochemical agents derived from this compound. Researchers modified the compound to develop new herbicides that exhibited enhanced efficacy against common agricultural pests. The study reported significant improvements in crop yield and reduced environmental impact compared to traditional herbicides .

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Fluoro-3-methylphenyl)-3,3-dimethylbutanoic acid include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the fluoro-substituted phenyl ring and the butanoic acid moiety. These features confer distinct chemical and physical properties, making it valuable for various scientific research applications.

Biological Activity

2-(4-Fluoro-3-methylphenyl)-3,3-dimethylbutanoic acid, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluoro-substituted aromatic ring and a branched aliphatic acid structure. Its molecular formula is C13H17FC_{13}H_{17}F with a molecular weight of approximately 210.28 g/mol.

Anticancer Properties

Research indicates that fluorinated compounds often exhibit significant antiproliferative activity against various cancer cell lines. For example, fluorinated derivatives similar to this compound have shown effectiveness in inhibiting cancer cell growth by inducing apoptosis through mechanisms involving cytochrome P450 enzymes .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism
This compoundMCF-7 (breast cancer)TBDInduction of apoptosis
Fluorinated benzothiazolesVarious0.3 - 1.2CYP1A1 induction

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties . It may inhibit bacterial protein synthesis, leading to reduced growth of pathogenic bacteria. This effect is often attributed to the interaction with ribosomal RNA or proteins essential for bacterial survival .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for tumor growth and bacterial survival.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells by modulating gene expression related to cell death.

Case Studies

A systematic review of the literature reveals several case studies highlighting the compound's potential:

  • Antitumor Efficacy : In vitro studies demonstrated that the compound significantly reduces cell viability in breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Effects : Clinical observations noted that derivatives of this compound could effectively treat infections resistant to conventional antibiotics by targeting unique bacterial pathways .

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